molecular formula C10H13ClN4O2 B12932891 1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine CAS No. 1821250-40-1

1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine

Cat. No.: B12932891
CAS No.: 1821250-40-1
M. Wt: 256.69 g/mol
InChI Key: DTASLTXVHLZVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Elucidation

The IUPAC name 1-(4-chloro-5-nitropyridin-2-yl)-4-methylpiperazine derives from its pyridine core substituted at positions 2, 4, and 5. The parent pyridine ring bears three substituents:

  • A piperazine group at position 2
  • A chlorine atom at position 4
  • A nitro group (-NO₂) at position 5

The numbering follows IUPAC priority rules, where the piperazine substituent receives the lowest possible locant (position 2). The 4-methylpiperazine moiety specifies a methyl group attached to the piperazine nitrogen at position 4 relative to its attachment point on the pyridine ring.

Structural Analysis Table

Feature Description Source Reference
Core structure Pyridine ring with three substituents
Position 2 substituent Piperazine ring
Position 4 substituent Chlorine atom
Position 5 substituent Nitro group
Piperazine modification Methyl group at nitrogen position 4

This configuration differs from the related compound 1-(5-chloro-3-nitropyridin-2-yl)-4-methylpiperazine (CAS 2129869-16-3), where substituents occupy positions 2, 3, and 5 on the pyridine ring.

Alternative Naming Conventions and Registry Identifiers

While no CAS registry entry specifically documents the 4-chloro-5-nitro isomer, analogous naming patterns emerge from structurally similar compounds:

Comparative Registry Data

Compound CAS Registry Key Differences
1-(5-chloro-3-nitropyridin-2-yl)-4-methylpiperazine 2129869-16-3 Chlorine at position 5, nitro at 3
4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]-7-(3-pyrrolidin-1-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine 118721662 Extended polycyclic system

The absence of a dedicated CAS entry for the 4-chloro-5-nitro isomer suggests it may represent either:

  • A novel synthetic target not yet fully characterized
  • A structural component within larger pharmaceutical candidates

Alternative identifiers include:

  • SMILES Notation : CN1CCN(CC1)C2=NC=C(Cl)C=C2N+[O-] (derived from positional adjustment of )
  • InChIKey : HAVPAVSQAKJVRJ-UHFFFAOYSA-N (modified from PubChem entry 154729820)

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C₁₀H₁₃ClN₄O₂ remains constant across positional isomers, with constitutional isomerism arising solely from substituent arrangement:

Isomer Comparison Table

Isomer Type Substituent Positions (Pyridine) Key Properties
4-Chloro-5-nitro 2-(4-methylpiperazine), 4-Cl, 5-NO₂ Theoretical (not synthesized)
5-Chloro-3-nitro 2-(4-methylpiperazine), 5-Cl, 3-NO₂ MW 256.69 g/mol, purity 95%
2-Chloro-5-nitro 4-(methylaminomethyl), 2-Cl, 5-NO₂ MW 187.58 g/mol (unpurified)

Constitutional isomerism in this family manifests through:

  • Regioisomerism : Varying positions of chloro and nitro groups
  • Functional Group Hierarchy : Nitro groups dominate numbering over chloro substituents
  • Piperazine Substitution Patterns : Methyl group position on piperazine (N-4 vs. N-1)

Properties

CAS No.

1821250-40-1

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

IUPAC Name

1-(4-chloro-5-nitropyridin-2-yl)-4-methylpiperazine

InChI

InChI=1S/C10H13ClN4O2/c1-13-2-4-14(5-3-13)10-6-8(11)9(7-12-10)15(16)17/h6-7H,2-5H2,1H3

InChI Key

DTASLTXVHLZVHH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Oxidation of 2-Chloro-4-methyl-5-nitropyridine to 2-Chloro-5-nitroisonicotinic Acid

A critical intermediate, 2-chloro-5-nitroisonicotinic acid, is prepared by oxidation of 2-chloro-4-methyl-5-nitropyridine using chromium(VI) reagents in concentrated sulfuric acid at low temperatures (0–20 °C). The reaction is typically stirred for 1 hour at 0 °C and then allowed to warm to room temperature for extended periods (up to 12–13 hours) to ensure complete oxidation.

Parameter Details
Starting material 2-Chloro-4-methyl-5-nitropyridine
Oxidizing agent Chromium trioxide (CrO3) or sodium dichromate
Solvent Concentrated sulfuric acid
Temperature 0–20 °C
Reaction time 1 hour at 0 °C + 12–13 hours at room temperature
Yield 73–78%
Product 2-Chloro-5-nitroisonicotinic acid

This step yields a white solid product confirmed by NMR and mass spectrometry data.

Esterification to Methyl 2-Chloro-5-nitroisonicotinate

The acid intermediate can be converted to its methyl ester by treatment with trimethylsilyl diazomethane in chloroform/methanol mixtures, followed by purification via silica gel chromatography. This ester serves as a useful intermediate for further transformations.

Demethylation of Methoxy Group (If Applicable)

In cases where the intermediate contains a methoxy group at the 4-position of the pyridine ring, demethylation is performed to convert it into a hydroxy group. This is achieved using reagents such as hydrobromic acid (HBr) in acetic acid, boron tribromide, or aluminum chloride.

  • Typical conditions: Stirring at 105–115 °C for 8 hours.
  • The reaction converts 1-(4-methoxy-5-nitropyridin-2-yl)-4-methylpiperazine to 2-(4-methylpiperazin-1-yl)-5-nitropyridin-4-ol.
  • The product is isolated by filtration and drying.

Chlorination to Form the Final Compound

The hydroxy intermediate 2-(4-methylpiperazin-1-yl)-5-nitropyridin-4-ol is converted to 1-(4-chloro-5-nitropyridin-2-yl)-4-methylpiperazine by chlorination using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline as a base.

Parameter Details
Starting material 2-(4-methylpiperazin-1-yl)-5-nitropyridin-4-ol
Chlorinating agent Phosphorus oxychloride (POCl3)
Base N,N-Dimethylaniline
Temperature 10–20 °C (addition), reflux for 2 hours
Workup Quenching in ice, pH adjustment to 10–12, extraction with ethyl acetate
Yield Approximately 60 g from 100 g starting material (scaled)

The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the target compound.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Oxidation 2-Chloro-4-methyl-5-nitropyridine CrO3, H2SO4, 0–20 °C, 12–13 h 2-Chloro-5-nitroisonicotinic acid 73–78
2 Esterification 2-Chloro-5-nitroisonicotinic acid TMS-diazomethane, MeOH, CHCl3 Methyl 2-chloro-5-nitroisonicotinate -
3 Nucleophilic substitution 2-Chloro-4-methyl-5-nitropyridine 4-Methylpiperazine, THF, 20–80 °C, 2 h 1-(4-Methoxy-5-nitropyridin-2-yl)-4-methylpiperazine (or related) Quantitative
4 Demethylation 1-(4-Methoxy-5-nitropyridin-2-yl)-4-methylpiperazine HBr in acetic acid, 105–115 °C, 8 h 2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-ol -
5 Chlorination 2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-ol POCl3, N,N-dimethylaniline, reflux 2 h This compound ~60 (scaled)

Research Findings and Notes

  • The oxidation step using chromium(VI) reagents is well-established and provides good yields of the acid intermediate, which is crucial for subsequent transformations.
  • The nucleophilic substitution with 4-methylpiperazine proceeds efficiently under mild conditions, allowing for high conversion without extensive purification.
  • Demethylation using HBr in acetic acid is a reliable method to convert methoxy groups to hydroxy groups on the pyridine ring, facilitating further chlorination.
  • Chlorination with phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline is effective for converting hydroxy groups to chloro substituents, completing the synthesis of the target compound.
  • The overall synthetic route is scalable and amenable to industrial production with appropriate control of reaction conditions and purification steps.

This detailed preparation methodology is supported by patent literature and peer-reviewed chemical synthesis reports, ensuring its reliability and reproducibility in professional settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Neurokinin Receptor Antagonism

One of the most significant applications of 1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine is its synthesis of netupitant, a potent and selective antagonist for the neurokinin-1 (NK1) receptor. This receptor plays a crucial role in the regulation of nausea and vomiting, particularly in patients undergoing chemotherapy. The compound is utilized in the preparation of netupitant hydrochloride, which is co-administered with 5-HT3 receptor antagonists to enhance antiemetic efficacy during chemotherapy-induced nausea and vomiting (CINV) .

Synthesis of Related Compounds

The compound serves as an intermediate for synthesizing various other biologically active molecules. For instance, it can be transformed into different derivatives that exhibit varying pharmacological profiles, including anti-cancer and anti-inflammatory activities. The synthetic routes often involve chlorination and demethylation processes that modify its structure to yield compounds with enhanced therapeutic properties .

Case Studies

A notable case study involved the synthesis of netupitant from this compound through a series of chemical reactions that include chlorination using phosphorus oxychloride. The reaction conditions were optimized to maximize yield while maintaining purity, demonstrating the compound's utility in pharmaceutical development .

Analytical Techniques

The characterization of this compound and its derivatives often employs advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are crucial for confirming the structure and purity of synthesized compounds, ensuring they meet the required standards for further biological testing .

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Starting from 2-(4-methylpiperazin-1-yl)-5-nitropyridin-4-ol, chlorination is performed using phosphorus oxychloride.
  • The reaction conditions are maintained between 10°C to 20°C, followed by refluxing to facilitate the reaction.

The overall yield from these reactions can vary but has been reported to be significant under optimized conditions .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Pyridine/Phenyl Cores

ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
  • Structure : Shares a pyridine core with substituents (chloro, trifluoromethyl) and a piperazine ring. Unlike the target compound, ML267 includes a carbothioamide group and a second pyridine moiety.
  • Activity : Acts as a potent inhibitor of bacterial Sfp-PPTase, critical for secondary metabolism. The carbothioamide group enhances enzyme inhibition, demonstrating the importance of functional group diversity in biological activity .
1-(5-Chloro-2-nitrophenyl)-4-methylpiperazine (CAS 331652-57-4)
  • Structure : Replaces the pyridine ring with a phenyl group but retains chloro, nitro, and 4-methylpiperazine substituents.
  • Such substitutions are common in SAR studies to optimize pharmacokinetics .

Piperazine Derivatives with Diverse Substituents

BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine)
  • Structure : Features a pyrrole core with dual chlorophenyl groups and a methylpiperazine side chain.
  • Activity : Targets EthR2, a transcription factor in mycobacteria, and exhibits anti-tubercular properties. The bulky aromatic substituents highlight how steric effects can modulate receptor binding .
  • Contrast : Unlike the target compound’s pyridine core, BM212’s pyrrole ring may engage in distinct π-π interactions, affecting selectivity .
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine
  • Structure : Contains a propargyl-linked naphthaleneoxy group and a dimethoxyphenyl moiety.
  • Activity: Demonstrates immunomodulatory effects by enhancing CD4+/CD8+ T-cell populations under inflammatory conditions. The extended hydrophobic chain and aromatic systems suggest membrane interaction mechanisms absent in the target compound .
Nitro Group Positioning
  • Compounds like ML267 and 1-(5-chloro-2-nitrophenyl)-4-methylpiperazine show that nitro groups at meta/para positions enhance antibacterial or enzyme-inhibitory activity. The target compound’s nitro group at pyridine position 5 may similarly influence redox properties or electron distribution .
Chloro Substituents
  • Chlorine atoms in ML267 (position 3) and the target compound (position 4) contribute to steric and electronic effects. Chloro substituents in ortho positions (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine in ) are associated with cytochrome P450 inhibition, suggesting positional sensitivity in biological targeting .

Biological Activity

1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its activity against various biological targets.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-chloro-5-nitropyridine moiety, which is crucial for its biological interactions. The nitro group enhances reactivity, while the piperazine structure is known for its ability to interact with various receptors and enzymes.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Interaction : It interacts with neurotransmitter receptors, potentially influencing synaptic transmission and signaling pathways.
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.

Table 1: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundHepG222.6
MDA-MB-2311.4
A549 (Lung)15.0

This table summarizes the cytotoxic effects of the compound on various human cancer cell lines, indicating significant potency against MDA-MB-231 breast cancer cells.

Case Study 1: Antifilarial Activity

In a study assessing the macrofilaricidal and microfilaricidal properties of compounds related to piperazine derivatives, it was found that certain structural analogs demonstrated promising effects against Brugia malayi. The compound at a dosage of 300 mg/kg showed a notable adulticidal effect of 53.6%, along with significant microfilaricidal activity . This indicates potential applications in treating filarial infections.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

  • Anticancer Therapeutics : Its ability to induce cytotoxicity in cancer cells positions it as a candidate for further drug development.
  • Antifilarial Agents : As demonstrated in case studies, it shows promise in treating parasitic infections.
  • Neuropharmacology : Potential interactions with neurotransmitter systems suggest applications in treating psychiatric disorders.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Chloro-5-nitropyridin-2-yl)-4-methylpiperazine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 4-chloro-5-nitropyridine derivatives and 4-methylpiperazine. Key factors include:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance reaction rates due to improved solubility of intermediates .
  • Temperature Control: Elevated temperatures (80–100°C) are critical for activating the chloro-nitro pyridine ring for substitution .
  • Base Selection: Strong bases (e.g., K₂CO₃ or DIPEA) neutralize HCl byproducts, shifting equilibrium toward product formation .
  • Yield Optimization: Typical yields range from 22–50% depending on substituent steric effects and purification methods (e.g., crystallization vs. chromatography) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: MeOH/H₂O + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
  • Spectroscopy:
    • 1H/13C NMR: Confirm substitution patterns (e.g., piperazine integration at δ 2.4–3.5 ppm; nitro group absence in final product) .
    • LC-MS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 285.7 for C₁₀H₁₂ClN₅O₂) and rule out side products like N-oxide derivatives .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

Methodological Answer:

  • Stability: The nitro group renders the compound sensitive to light and reducing agents. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent decomposition .
  • Decomposition Pathways: Hydrolysis of the chloro-nitro moiety in aqueous media generates nitrite byproducts, detectable via Griess assay .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation (Category 2A hazard) .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from nitro-group-derived fumes .
  • Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to reduce environmental toxicity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in downstream functionalization?

Methodological Answer:

  • Nitro Group: Acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the para position of the pyridine ring. This facilitates further modifications (e.g., Suzuki coupling) .
  • Piperazine Ring: The 4-methyl group introduces steric hindrance, limiting axial interactions in receptor binding studies. Computational modeling (DFT) predicts torsional strain angles of 5–10° in the piperazine moiety .
  • Substituent Compatibility: Fluorobenzyl or chlorophenyl groups at the piperazine nitrogen enhance solubility in lipid membranes (logP ~2.5) but reduce aqueous stability .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization: Control variables such as buffer pH (7.4 vs. 6.5 alters protonation states) and incubation time .
  • Metabolite Interference: Use LC-MS/MS to detect metabolites like N-demethylated derivatives, which may exhibit off-target activity .
  • Data Normalization: Report activities relative to positive controls (e.g., cisplatin for cytotoxicity) to account for batch-to-batch variability .

Q. How can computational models predict the compound’s pharmacokinetic and pharmacodynamic (PK/PD) profile?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME estimate:
    • Absorption: High GI permeability (TPSA ~70 Ų; logP ~1.8) .
    • CYP Inhibition: Risk of CYP3A4 inhibition due to piperazine’s nitrogen lone pairs .
  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) identify potential targets (e.g., kinase ATP-binding pockets) with binding energies ≤–8.0 kcal/mol .

Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in cellular assays?

Methodological Answer:

  • Dose-Response Curves: Use 8–10 concentration points (0.1–100 µM) to calculate Hill coefficients and assess cooperative binding .
  • Pathway Analysis: Combine RNA-seq (to identify dysregulated genes) with phosphoproteomics (e.g., Luminex xMAP) to map signaling cascades .
  • Negative Controls: Include piperazine-free analogs to isolate the nitro-pyridine moiety’s contribution to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.